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molecular formula C9H6ClNO4 B7949148 3-(2-Chloro-5-nitrophenyl)-2-propenoic acid

3-(2-Chloro-5-nitrophenyl)-2-propenoic acid

Cat. No. B7949148
M. Wt: 227.60 g/mol
InChI Key: IHTLKLSRRSWIGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05237089

Procedure details

8.5 g of piperidine were added to 185.5 g (1 mole) of 2-chloro-5-nitrobenzaldehyde and 125 g (1.2 moles) of malonic acid in 400 ml of pyridine, and the mixture was stirred at 110° C. until the evolution of CO2 was complete (about 3 hours). The reaction mixture was then poured on to a mixture of 1 l of ice and 350 ml of concentrated HCl, a yellow solid being precipitated. The product was filtered off under suction, washed with water and dried to give 220 g (97% of theory) of the above compound of melting point 193°-196° C.
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
185.5 g
Type
reactant
Reaction Step One
Quantity
125 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
1 L
Type
reactant
Reaction Step Three
Name
Quantity
350 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
N1CCCCC1.[Cl:7][C:8]1[CH:15]=[CH:14][C:13]([N+:16]([O-:18])=[O:17])=[CH:12][C:9]=1[CH:10]=O.C(O)(=O)[CH2:20][C:21]([OH:23])=[O:22].C(=O)=O.Cl>N1C=CC=CC=1>[Cl:7][C:8]1[CH:15]=[CH:14][C:13]([N+:16]([O-:18])=[O:17])=[CH:12][C:9]=1[CH:10]=[CH:20][C:21]([OH:23])=[O:22]

Inputs

Step One
Name
Quantity
8.5 g
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
185.5 g
Type
reactant
Smiles
ClC1=C(C=O)C=C(C=C1)[N+](=O)[O-]
Name
Quantity
125 g
Type
reactant
Smiles
C(CC(=O)O)(=O)O
Name
Quantity
400 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Three
Name
ice
Quantity
1 L
Type
reactant
Smiles
Name
Quantity
350 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(about 3 hours)
Duration
3 h
CUSTOM
Type
CUSTOM
Details
a yellow solid being precipitated
FILTRATION
Type
FILTRATION
Details
The product was filtered off under suction
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to give 220 g (97% of theory) of the above compound of melting point 193°-196° C.

Outcomes

Product
Name
Type
Smiles
ClC1=C(C=CC(=O)O)C=C(C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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